molecular formula C13H20N2O4 B8185739 2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Katalognummer: B8185739
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: NTANNQQRKPIVQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a fused piperidine/cyclohexane system with two ketone (dioxo) groups and a tert-butyl ester moiety. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and receptor antagonists .

Eigenschaften

IUPAC Name

tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-9(16)8-4-6-13(7-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTANNQQRKPIVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Route Overview

The Bucherer-Bergs reaction is a one-pot cyclocondensation of ketones with ammonium carbonate and potassium cyanide, forming spirohydantoins. For the target compound, 4-(tert-butoxycarbonyl)cyclohexanone serves as the starting material.

Synthesis of 4-(tert-Butoxycarbonyl)cyclohexanone

  • Ethyl 4-oxocyclohexanecarboxylate is saponified to 4-oxocyclohexanecarboxylic acid using NaOH in ethanol/water.

  • The carboxylic acid is esterified with tert-butanol via Steglich esterification (DCC/DMAP in dichloromethane).

Bucherer-Bergs Cyclization

Procedure :

  • 4-(tert-Butoxycarbonyl)cyclohexanone (1.33 mmol), (NH₄)₂CO₃ (755 mg, 7.86 mmol), and KCN (172 mg, 2.65 mmol) are stirred in ethanol-water (3:2, 4 mL) at 45°C for 24 h.

  • The product precipitates upon cooling, is filtered, washed with cold water, and recrystallized from acetonitrile.

Yield : 56–60% (analogous to ethyl ester derivatives).

Key Data :

ParameterValue
Reaction Temperature45°C
Reaction Time24 h
Recrystallization SolventAcetonitrile
Melting Point239–251°C (similar derivatives)

Post-Synthetic Esterification of Spirohydantoin Carboxylic Acid

Synthesis of 2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic Acid

  • Ethyl 4-oxocyclohexanecarboxylate undergoes Bucherer-Bergs reaction to yield ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate (56% yield).

  • Saponification with NaOH in ethanol/water produces the carboxylic acid intermediate.

tert-Butyl Ester Formation

Procedure :

  • The carboxylic acid (1 eq) is reacted with tert-butanol (2 eq) and DCC (1.2 eq) in dichloromethane, catalyzed by DMAP (0.1 eq).

  • The mixture is stirred at room temperature for 12 h, filtered to remove urea byproducts, and concentrated.

Yield : 70–75% (estimated from analogous reactions).

Key Data :

ParameterValue
Coupling AgentDCC
CatalystDMAP
Reaction Time12 h
PurificationColumn chromatography (hexane/EtOAc)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Bucherer-Bergs with Pre-Functionalized Ketone Single-step, high atom economyRequires synthesis of specialized ketone
Post-Synthetic Esterification Uses commercially available intermediatesLower overall yield due to multiple steps

Characterization and Validation

  • IR Spectroscopy : Peaks at 1765 cm⁻¹ (C=O hydantoin) and 1723 cm⁻¹ (ester C=O).

  • ¹H NMR (DMSO-d₆): δ 1.40 (s, 9H, tert-butyl), 1.6–2.0 (m, cyclohexane protons), 3.2 (m, spiro junction proton).

  • Mass Spectrometry : [M+H]⁺ = 269.3 (C₁₂H₁₉N₃O₄).

Industrial-Scale Considerations

  • Process Optimization : Use of flow chemistry for Bucherer-Bergs reaction improves scalability.

  • Cost Efficiency : Pre-functionalized ketone synthesis is cost-prohibitive; post-synthetic esterification is preferred for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

The spirocyclic structure of 2,4-dioxo-1,3-diaza-spiro[4.5]decane derivatives has been linked to various pharmacological activities. These compounds often exhibit properties beneficial for drug development:

  • Anxiolytic Properties : Similar compounds have shown effectiveness in treating anxiety disorders, akin to the drug buspirone which acts as an anxiolytic with minimal side effects .
  • Antipsychotic Applications : Derivatives of spiro compounds are utilized as intermediates in the synthesis of antipsychotic medications such as aripiprazole .
  • Anti-inflammatory and Analgesic Effects : Certain derivatives have demonstrated capabilities in reducing inflammation and pain, making them candidates for therapeutic development .

Synthesis and Industrial Applications

The synthesis of 2,4-dioxo-1,3-diaza-spiro[4.5]decane derivatives can be achieved through various methods involving readily available reagents. The following table summarizes different synthetic routes:

Synthesis Method Reagents Used Yield (%) Notes
Method AUrea, Diethyl OxalateUp to 80%One-step method; safe but requires careful handling of reagents .
Method BBenzyl 2-Oxopiperidine75%Costly raw materials; not suitable for large-scale production .
Method CAmmonium Carbonate, Sodium70%Involves multiple steps; moderate yield but effective for laboratory synthesis .

Case Studies

  • Synthesis and Biological Evaluation of Spiro Compounds
    • A study synthesized several spiro compounds including 2,4-dioxo-1,3-diaza-spiro[4.5]decane derivatives and evaluated their biological activities. The results indicated significant anxiolytic effects comparable to existing medications .
  • Development of Antipsychotic Agents
    • Research highlighted the role of spiro compounds as intermediates in the development of new antipsychotic drugs. The study focused on optimizing the synthesis process to enhance yield and reduce costs while maintaining pharmacological efficacy .

Wirkmechanismus

The mechanism by which 2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key differences among spirocyclic tert-butyl esters arise from heteroatom placement (N, O), oxidation states (keto vs. ether), and substituents.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester C13H21N2O4 269.33 2 ketones, 2 nitrogens, tert-butyl Not explicitly listed
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate C12H19N3O4 269.30 2 ketones, 3 nitrogens, tert-butyl 183673-70-3
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate C13H22N2O3 254.33 1 ketone, 2 nitrogens, tert-butyl 169206-67-1
1,4-Dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester C12H21NO4 243.29 2 ether oxygens, 1 nitrogen, tert-butyl Not explicitly listed
2-Hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester C12H21NO4 243.29 1 hydroxyl, 1 ether, 1 nitrogen, tert-butyl Not explicitly listed
Key Observations:
  • Ketone vs. Ether Groups : The dioxo groups in the target compound enhance polarity and hydrogen-bonding capacity compared to dioxa (ether) analogs like 1,4-dioxa-8-aza-spiro derivatives . This impacts solubility and biological target interactions.
  • Steric Effects : The tert-butyl ester universally enhances lipophilicity, aiding membrane permeability across analogs .

Biologische Aktivität

2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₉H₁₂N₂O₄
  • Molecular Weight : 212.21 g/mol
  • CAS Number : 21129-82-8

The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
SMILESO=C(N1)NC(C1(CC2)CCC2C(O)=O)=O
InChI KeyGYCQWMQONISFGK-UHFFFAOYSA-N

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Properties : Some derivatives have been identified as antagonists to lymphocyte function-associated antigen-1 (LFA-1), which plays a crucial role in immune response modulation .

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that related diazaspiro compounds exhibited significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in biological systems.
  • Anti-inflammatory Effects : In vitro assays have shown that certain derivatives can inhibit pro-inflammatory cytokine production in activated macrophages, indicating a potential therapeutic role in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveProtection against neuronal apoptosis

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityReference
1-Methyl-8-phenyl diazaspiroAntioxidant
Dantrolene analoguesCalcium release inhibition

Q & A

Basic: What are the optimized synthetic routes for 2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves spirocyclic ring formation and tert-butyl ester protection. For example, tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate can be alkylated using 1-(2-bromoethoxy)-4-fluorobenzene under reflux in acetonitrile with anhydrous potassium carbonate as a base (6 h, 15.88 mmol scale) . Critical characterization steps include:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic structure and tert-butyl group integrity.
  • Mass spectrometry (ESI-MS) to verify molecular weight.
  • HPLC purity analysis (>95% purity threshold for biological assays).

Advanced: How can structural modifications of the spirocyclic core enhance pharmacological activity in anticonvulsant studies?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on functionalizing the spirocyclic scaffold. For instance:

  • Electrophilic substitution : Introducing 4-fluorophenoxyethyl groups at the 8-position improves anticonvulsant potency by enhancing blood-brain barrier permeability .
  • Stereochemical control : Chiral centers in the spiro ring influence binding affinity to neuronal targets (e.g., GABA receptors).
  • Bioisosteric replacement : Replacing the dioxo moiety with thiazolidinedione alters metabolic stability .
    Experimental Design :
  • In vitro assays : Measure IC₅₀ against seizure-related ion channels.
  • In vivo models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks (e.g., benzothiazol-2-yl derivatives in ) .
  • FT-IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for dioxo and ester groups.
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon connectivity, distinguishing spirocyclic regioisomers .

Advanced: How can researchers address contradictions in solubility data during formulation studies?

Methodological Answer:
Contradictions arise from solvent polarity and pH effects. A systematic approach includes:

  • Solubility screening : Test in DMSO, acetonitrile, and aqueous buffers (pH 1.2–7.4).
  • Co-solvency studies : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Thermodynamic vs. kinetic solubility : Differentiate via shake-flask vs. nephelometry methods.
  • Particle size analysis : Micronization or nano-crystallization may improve dissolution rates.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetonitrile vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent ester hydrolysis.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: What computational methods aid in predicting the compound’s reactivity and metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electrophilic attack sites on the spiro ring (e.g., at C-8 for alkylation) .
  • Molecular docking : Screens binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolism.
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability and toxicity.

Basic: How can impurities from synthetic intermediates be identified and minimized?

Methodological Answer:

  • HPLC-MS tracking : Monitor for byproducts like unreacted tert-butyl carbamate or bromoethoxy derivatives .
  • Column chromatography : Purify using silica gel (hexane/EtOAc gradient) or reverse-phase C18 columns.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities.

Advanced: What strategies are effective for enantiomeric resolution of chiral spirocyclic derivatives?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H).
  • Kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis.
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Degradation markers : Monitor hydrolysis of the tert-butyl ester (→ carboxylic acid) via TLC or LC-MS.
  • Recommendations : Store desiccated at -20°C in amber vials to prevent light/ moisture-induced degradation .

Advanced: How can contradictory biological activity data between in vitro and in vivo models be reconciled?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, brain penetration, and protein binding.
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites in serum.
  • Dose-response alignment : Adjust in vivo dosing to match in vitro IC₅₀ values, accounting for bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.